5-Fluoroquinazoline

描述

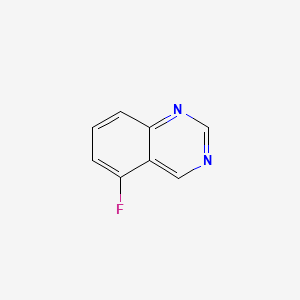

5-Fluoroquinazoline is a fluorine-containing heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoroquinazoline typically involves the cyclocondensation of 2-aminobenzoic acid derivatives with appropriate reagents. One common method includes the reaction of 2-amino-5-fluorobenzoic acid with thionyl chloride in benzene, followed by exposure to dry ammonia gas to form 2-amino-5-fluorobenzamide. This intermediate is then reacted with trimethoxymethane in dimethylformamide to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions: 5-Fluoroquinazoline undergoes various chemical reactions, including:

Oxidation: Conversion to quinazoline N-oxides.

Reduction: Formation of dihydroquinazolines.

Substitution: Nucleophilic substitution reactions at the fluorine atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinazoline N-oxides.

Reduction: Dihydroquinazolines.

Substitution: Aminoquinazolines or thioquinazolines.

科学研究应用

Antiviral Applications

Recent studies have demonstrated that fluorinated quinazolines, including 5-fluoroquinazoline derivatives, exhibit promising antiviral activities. For instance, compounds derived from this compound have shown efficacy against hepatitis C virus (HCV) through their ability to inhibit RNA polymerase, which is crucial for viral replication. In a study, certain synthesized derivatives exhibited enhanced antiviral potency with EC50 values significantly lower than their non-fluorinated counterparts .

Anticonvulsant Activity

Research has also focused on the anticonvulsant properties of this compound derivatives. A series of novel fluorinated quinazolines were synthesized and evaluated for their anticonvulsant activity using established animal models. The results indicated that several compounds demonstrated high binding affinities to the GABA-A receptor, correlating with their anticonvulsant efficacy. Notably, compounds such as 5b and 5c provided substantial protection in seizure models while exhibiting low neurotoxicity compared to standard anticonvulsants .

Other Therapeutic Activities

The pharmacological profile of this compound extends beyond antiviral and anticonvulsant activities. Various studies have reported its involvement in:

- Anti-inflammatory Effects : Fluorinated quinazolines have been shown to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.

- Enzymatic Inhibition : Some derivatives act as inhibitors for specific enzymes, which can be beneficial in treating conditions like cancer and metabolic disorders.

- Antimalarial Properties : Research indicates that certain fluorinated quinazolines possess antimalarial activity, providing a new avenue for malaria treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic potential. The introduction of fluorine atoms enhances lipophilicity and metabolic stability, which are key factors in drug design. Studies have shown that modifications at various positions on the quinazoline ring can significantly influence biological activity and selectivity towards specific targets .

Case Studies and Experimental Findings

Several experimental studies have documented the efficacy of this compound derivatives:

- Antiviral Study : In one case study, a synthesized derivative showed an EC50 value of 24 nM against HCV, demonstrating over a 50-fold increase in potency compared to its non-fluorinated analog .

- Anticonvulsant Research : Another study revealed that compounds like 5b and 5c not only provided significant seizure protection but also increased GABA levels in the brain, indicating a potential mechanism for their anticonvulsant action .

作用机制

The mechanism of action of 5-Fluoroquinazoline involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as thymidylate synthase, leading to the disruption of DNA synthesis and cell proliferation. This makes it a potential candidate for anticancer therapies. Additionally, its incorporation into RNA can inhibit RNA synthesis, further contributing to its cytotoxic effects .

相似化合物的比较

- 6-Fluoroquinazoline

- 7-Fluoroquinazoline

- 8-Fluoroquinazoline

Comparison: 5-Fluoroquinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. For instance, 6-Fluoroquinazoline is effective in treating obesity and diabetes, while 7-Fluoroquinazoline exhibits antitumor activity. The position of the fluorine atom significantly influences the compound’s interaction with biological targets and its overall efficacy .

生物活性

5-Fluoroquinazoline is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antiviral applications. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), therapeutic applications, and case studies.

Overview of this compound

This compound belongs to a class of compounds known for their ability to interact with biological targets effectively. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, which are crucial for its pharmacological properties. This compound has been studied for its potential in treating various diseases, including cancer and viral infections.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound derivatives indicates that modifications to the quinazoline core can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups such as fluorine at specific positions has been shown to enhance potency against various cancer cell lines. A study highlighted that certain analogues with fluorine substitutions exhibited improved activity against non-small cell lung cancer (NSCLC) cells compared to standard treatments .

Key Findings from SAR Studies

| Compound | Substituent | IC50 (µM) | Activity Type |

|---|---|---|---|

| 5aa | Fluorine at ortho position | 12.4 | NSCLC cell viability |

| 5ae | Fluorine at position 8 | 9.7 | NSCLC cell viability |

| 5aj | Methoxy group | 6.2 | Enhanced activity |

| 5an | Chlorinated analogue | 11.0 | Comparable to Spautin-1 |

These results indicate that the positioning of substituents plays a critical role in modulating the biological activity of quinazoline derivatives.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound and its derivatives. For example, a compound derived from this compound was evaluated for its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The study reported IC50 values indicating significant growth inhibition compared to standard chemotherapeutic agents like 5-fluorouracil .

Case Study: Anticancer Efficacy

In a recent investigation, a series of quinazolinone-based derivatives were synthesized and tested for their anticancer properties:

| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| Compound A | MCF-7 | 42.4 | 23.7 |

| Compound B | HepG2 | 15.8 | 18.8 |

| Compound C | Vero | 50.5 | 45 |

The results indicated that these compounds exhibited substantial anticancer activity with minimal toxicity towards non-cancerous cells, suggesting their potential as lead compounds in drug development .

Antiviral Activity

Beyond its anticancer properties, this compound has also shown promise as an antiviral agent. Research indicates that derivatives of this compound possess inhibitory effects against viruses such as human cytomegalovirus (HCMV). A study reported several fluorinated derivatives with notable antiviral activity, showcasing IC50 values comparable to established antiviral drugs .

Antiviral Efficacy Data

| Compound | Virus | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| Derivative X | HCMV | 9.47 | Ganciclovir: 4.96 |

| Derivative Y | HCV | 0.45 | - |

These findings underscore the versatility of this compound in targeting both cancerous cells and viral pathogens.

属性

IUPAC Name |

5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBKAFBSMFSKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663981 | |

| Record name | 5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-43-7 | |

| Record name | 5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the nitration pattern observed in 2-amino-4-oxo-(3H)-5-fluoroquinazoline?

A1: Research using NMR spectroscopy revealed distinct nitration patterns in structurally similar quinazolines. While 2-amino-4-oxo-(3H)-5-trifluoromethylquinazoline undergoes nitration exclusively at the C6 position, 2-amino-4-oxo-(3H)-5-fluoroquinazoline exhibits nitration at both the C6 and C8 positions. [, ] This difference in reactivity highlights the impact of substituents on the aromatic ring and their influence on electrophilic aromatic substitution reactions. This information is crucial for understanding the reactivity of these compounds and designing synthetic strategies for their derivatization.

Q2: How does the presence of fluorine at the 5-position influence the synthesis of 2,4-diaminoquinazolines?

A2: The synthesis of 2,4-diaminoquinazolines can be achieved directly from 2-fluorobenzonitriles using guanidine carbonate. [] This method proves particularly effective for synthesizing derivatives with a 5-fluoro substituent, such as 2,4-diamino-5-fluoroquinazoline, which is obtained in excellent yield from 2,6-difluorobenzonitrile. [] This direct synthesis offers a simplified route compared to multi-step approaches and demonstrates the synthetic utility of fluorine as a leaving group in heterocyclic chemistry.

Q3: Can you elaborate on the structure-activity relationship studies conducted on 5-fluoroquinazoline derivatives?

A3: Researchers investigated the impact of substituents on the 4-anilino group of 4-anilino-6,7-ethylenedioxy-5-fluoroquinazoline. [] This scaffold exhibits an intramolecular NH … F hydrogen bonding interaction, characterized by NMR spectroscopy with couplings (1h J NH,F) of 19 ± 1 Hz. [] Modifying the electronic properties of the aniline moiety through electron-donating or -withdrawing groups provided insights into the strength and modulation of this weak hydrogen bonding interaction. [] These findings highlight how subtle structural changes can impact non-covalent interactions, potentially influencing the binding affinity and activity of these compounds.

Q4: Has this compound been explored in the context of developing new drug candidates?

A4: Yes, the synthesis and preliminary biological evaluation of 5-fluoro-5,8-dideazaisoaminopterin, a novel folate antagonist, demonstrate the potential of this compound derivatives in medicinal chemistry. [] This compound exhibited potent inhibitory activity against human dihydrofolate reductase and showed comparable efficacy to methotrexate in preclinical studies using the L1210 leukemia mouse model. [] This research exemplifies the potential of incorporating this compound into the design of new therapeutic agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。